molecular formula C12H16S B12569685 2-Ethynyl-3-hexylthiophene CAS No. 291273-96-6

2-Ethynyl-3-hexylthiophene

Cat. No.: B12569685
CAS No.: 291273-96-6
M. Wt: 192.32 g/mol
InChI Key: JRIHDMOFTYJKTG-UHFFFAOYSA-N
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Description

2-Ethynyl-3-hexylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an ethynyl group at the second position and a hexyl group at the third position of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-3-hexylthiophene typically involves the functionalization of the thiophene ring. One common method is the Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-3-hexylthiophene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The thiophene ring can be reduced to form dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the thiophene ring.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydrothiophenes.

    Substitution: Formation of halogenated thiophenes.

Scientific Research Applications

2-Ethynyl-3-hexylthiophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.

    Biology: Investigated for its potential use in bioelectronic devices due to its conductive properties.

    Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

Mechanism of Action

The mechanism of action of 2-ethynyl-3-hexylthiophene in electronic applications involves its ability to form π-conjugated systems, which facilitate the movement of electrons through the material. This property is crucial for its use in organic semiconductors and optoelectronic devices. The ethynyl group enhances the conjugation, leading to improved electronic properties.

Comparison with Similar Compounds

    3-Hexylthiophene: Lacks the ethynyl group, resulting in different electronic properties.

    2-Ethynylthiophene: Lacks the hexyl group, affecting its solubility and processability.

    Poly(3-hexylthiophene): A polymeric form with multiple thiophene units, widely used in organic electronics.

Uniqueness: 2-Ethynyl-3-hexylthiophene is unique due to the presence of both the ethynyl and hexyl groups, which provide a balance of solubility, processability, and enhanced electronic properties. This makes it a valuable compound for advanced materials research and applications.

Properties

CAS No.

291273-96-6

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

2-ethynyl-3-hexylthiophene

InChI

InChI=1S/C12H16S/c1-3-5-6-7-8-11-9-10-13-12(11)4-2/h2,9-10H,3,5-8H2,1H3

InChI Key

JRIHDMOFTYJKTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC=C1)C#C

Origin of Product

United States

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